![molecular formula C21H26N4O4S B2411018 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-32-4](/img/structure/B2411018.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivative Compounds
A significant area of research involves the synthesis of novel heterocyclic compounds derived from similar core structures. For example, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by initiating with compounds derived from visnaginone and khellinone. These compounds were found to have significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Shams et al. (2010) focused on synthesizing different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited high antitumor activities when screened for their antiproliferative activity against various cancer cell lines, demonstrating the versatility of these compounds in drug development (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antitumor and Antioxidant Agents
Research on thieno[2,3‐d]pyrimidines by Aly et al. (2010) revealed derivatives that showed high inhibition of Hep‐G2 cell growth, indicating potential as specific antitumor agents against Hep‐G2 cells with IC50 < 20 μM. This suggests the potential application of these compounds in cancer therapy (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, & Radwan, 2010).
Central Nervous System Depressant Activity
Manjunath et al. (1997) synthesized derivatives that showed marked sedative action, highlighting the potential use of these compounds in the development of treatments for conditions requiring central nervous system depressants (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Antihyperlipaemic Activity
Gadad et al. (1996) prepared compounds demonstrating significant serum cholesterol and triglyceride lowering activities, comparable to that of gemfibrozil. This indicates their potential use in treating hyperlipidemia (Gadad, Kapsi, Anegundi, Pattan, Mahajanshetti, & Shishoo, 1996).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24(2)8-9-25-16-5-3-4-15(16)20(23-21(25)27)30-13-19(26)22-14-6-7-17-18(12-14)29-11-10-28-17/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCZKDCTQTJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.